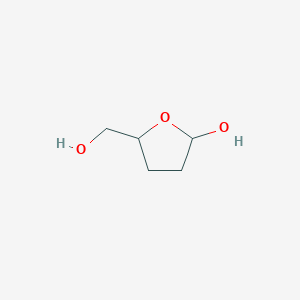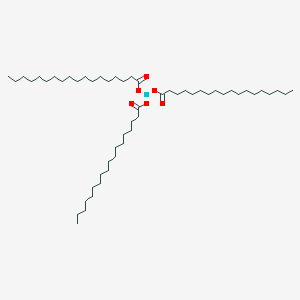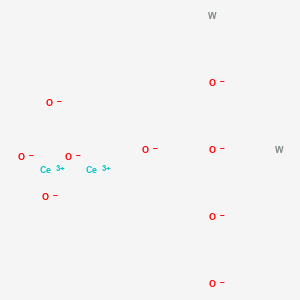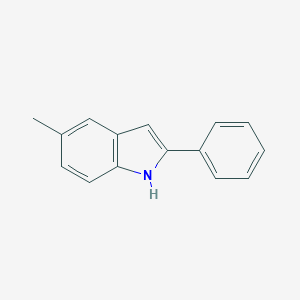
5-Methyl-2-phenyl-1H-indole
Descripción general
Descripción
5-Methyl-2-phenyl-1H-indole is a compound that belongs to the indole family, which is widely studied due to its importance in medicinal chemistry and organic synthesis. Indoles are heterocyclic compounds with a wide range of biological activities and applications in pharmaceuticals.
Synthesis Analysis
The synthesis of indoles, including variants like 5-Methyl-2-phenyl-1H-indole, often involves strategies such as the Fischer indole synthesis, palladium-catalyzed reactions, and solid-phase synthesis techniques. A notable method includes the use of o-methylphenyl isocyanides for new indole syntheses, where o-tolyl isocyanide is treated with LDA to generate o-(lithiomethyl)phenyl isocyanide, which upon warming cyclizes to indole derivatives (Ito et al., 2006). Other approaches involve palladium-catalyzed reactions for the functionalization and synthesis of indoles, emphasizing the versatility and adaptability of palladium catalysis in the synthesis of complex indole structures (Cacchi & Fabrizi, 2005).
Molecular Structure Analysis
The molecular structure of 5-Methyl-2-phenyl-1H-indole includes a core indole framework substituted with a methyl group at the 5-position and a phenyl group at the 2-position. This substitution pattern significantly influences the electronic and spatial configuration of the molecule, impacting its reactivity and interaction with biological targets. Structural evaluations often employ X-ray crystallography, NMR, and mass spectroscopy for detailed analysis.
Chemical Reactions and Properties
5-Methyl-2-phenyl-1H-indole undergoes various chemical reactions, including N-alkylation, C-H activation, and cycloaddition reactions, allowing for further functionalization of the indole core. Its chemical properties are characterized by its reactivity towards electrophiles, nucleophiles, and its ability to participate in hydrogen bonding, which is crucial for its biological activities.
Physical Properties Analysis
The physical properties of 5-Methyl-2-phenyl-1H-indole, such as melting point, boiling point, solubility, and stability, are essential for its application in synthesis and drug design. These properties are influenced by the molecule's structure and substitution pattern, affecting its phase behavior, solvation, and crystallinity.
Chemical Properties Analysis
Chemically, 5-Methyl-2-phenyl-1H-indole exhibits properties typical of indoles, including basicity of the nitrogen atom, aromatic stability, and reactivity of the 2- and 3-positions towards electrophilic substitution. Its methyl and phenyl substituents further modulate its electronic properties, making it a versatile intermediate in organic synthesis and medicinal chemistry applications.
Aplicaciones Científicas De Investigación
Organic Anode Catalyst for Glucose Electrooxidation : Indole derivatives, including 5-Methyl-2-phenyl-1H-indole, have been explored as organic-based metal-free catalysts for fuel cells. They demonstrated significant glucose electrooxidation activity, suggesting their potential in environmentally friendly catalysts for direct glucose fuel cells (Alizai et al., 2021).
Antiproliferative and Topoisomerase II Inhibitory Activity : A series of 3-methyl-2-phenyl-1H-indoles exhibited notable antiproliferative activity on human tumor cell lines and inhibited human DNA topoisomerase II. This highlights the therapeutic potential of these compounds in cancer treatment (Zidar et al., 2020).
Treatment of Alzheimer's Disease : A novel 5-Methyl-2-phenyl-1H-indole derivative was identified as a potent and selective antagonist of the 5-hydroxytryptamine-6 receptor (5-HT6R), with potential for treating cognitive disorders such as Alzheimer's disease (Nirogi et al., 2017).
NMR Studies of Indoles : Comprehensive NMR studies of various 5-Methyl-2-phenyl-1H-indoles have been conducted, aiding in the characterization and understanding of their chemical structures (Cruz-López et al., 2007).
Pharmacological Activities : Indoles, including 5-Methyl-2-phenyl-1H-indole, have been investigated for their diverse pharmacological activities such as anti-inflammatory and analgesic effects (Basavarajaiah & Mruthyunjayaswamya, 2021).
X-Ray Structure Analysis of Indole Dyes : The structural analysis of indole dyes, including derivatives of 5-Methyl-2-phenyl-1H-indole, has been explored, contributing to a better understanding of their properties and applications (Seferoğlu et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
5-methyl-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-11-7-8-14-13(9-11)10-15(16-14)12-5-3-2-4-6-12/h2-10,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFTUUXPCFNLIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074692 | |
| Record name | 1H-Indole, 5-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-phenyl-1H-indole | |
CAS RN |
13228-36-9 | |
| Record name | 5-Methyl-2-phenylindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13228-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole, 5-methyl-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013228369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-2-phenylindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole, 5-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-2-phenyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone](/img/structure/B81345.png)
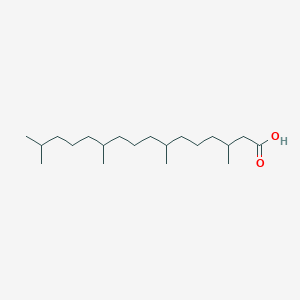
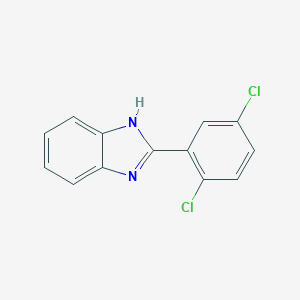
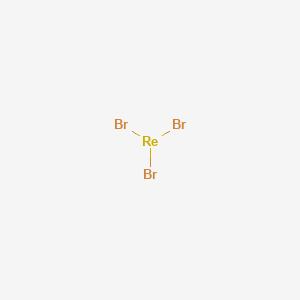
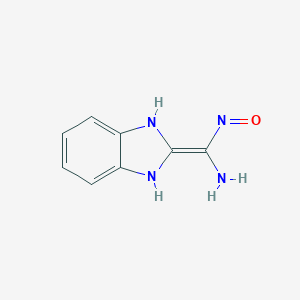

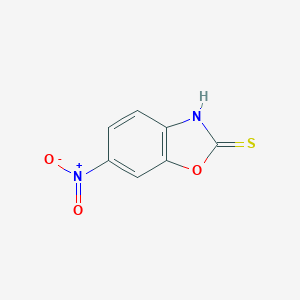
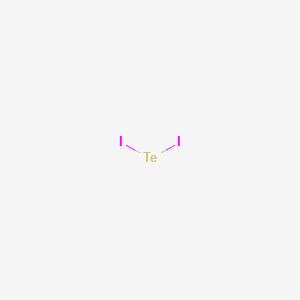
![[(Z)-But-2-en-2-yl] dimethyl phosphate](/img/structure/B81359.png)

![(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate](/img/structure/B81362.png)
